molecular formula C14H23NO5 B13002792 Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B13002792
M. Wt: 285.34 g/mol
InChI Key: YIKSBMMHYQTONW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an ethoxy-oxoethyl substituent at the 3-position, and a ketone at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bicyclic lactams and other heterocyclic frameworks. Its synthesis involves the alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate under strongly basic conditions (n-BuLi/diisopropylamine), yielding the product in 50% yield after purification . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 4.34 (bs, 2H), 4.13 (q, 2H), 3.21 (m, 1H), 1.45 (s, 9H, tert-butyl), 1.28 (t, 3H, ethyl).
  • ¹³C NMR (CDCl₃): δ 207.2 (C=O, ketone), 170.6 (ester), 155.2 (Boc carbonyl), 80.9 (Boc quaternary carbon) .

The Boc group enhances stability during synthetic transformations, while the ethoxy-oxoethyl side chain provides a handle for further functionalization.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

YIKSBMMHYQTONW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CN(CCC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl oxalate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety protocols to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate has been studied for its potential as a drug candidate due to its structural similarity to known pharmacophores. Here are some notable applications:

  • Antimicrobial Activity :
    • Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. This compound can be synthesized and modified to enhance its efficacy against various bacterial strains.
  • Anti-inflammatory Agents :
    • The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Studies have shown that piperidine derivatives can inhibit specific pro-inflammatory cytokines, potentially leading to therapeutic applications in treating inflammatory diseases.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules :
    • The compound can be utilized as a building block in the synthesis of more complex organic molecules, including those used in pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations.
  • Asymmetric Synthesis :
    • The piperidine ring structure facilitates asymmetric synthesis, which is crucial in producing chiral compounds with high optical purity. This is particularly relevant in the pharmaceutical industry where chirality can significantly affect drug efficacy.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntimicrobial ActivityEffective against certain bacterial strains
Anti-inflammatory AgentsInhibits pro-inflammatory cytokines
Neuroprotective EffectsPotential candidates for neurodegenerative treatments
Organic SynthesisBuilding Block for Complex MoleculesUsed in synthesis of pharmaceuticals
Asymmetric SynthesisFacilitates production of chiral compounds

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperidine derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The modifications to the ethoxy group enhanced the interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.

Case Study 2: Anti-inflammatory Properties

In vitro studies showed that the compound could reduce the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS). This finding suggests its potential use in developing anti-inflammatory drugs targeting chronic inflammatory conditions.

Case Study 3: Neuroprotective Research

Research into the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. These results highlight its potential as a therapeutic agent in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes through its structural features .

Comparison with Similar Compounds

Substituent Position and Functional Groups

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5) : Differs in the position of the ethoxy-oxoethyl group (4-position vs. 3-position). This positional isomerism alters steric and electronic environments, impacting reactivity in cyclization reactions .
  • Tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate (CAS 518990-24-4): Replaces the ethyl group with an oxoacetyl moiety, introducing an additional ketone.
  • Tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate : Incorporates a silyl-protected hydroxymethyl group at the 3-position. The TBS group enhances stability against oxidation but requires deprotection for downstream reactions .

Fluorinated Derivatives

  • Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate (CAS 1864052-94-7) : Fluorination at the 4-position introduces electron-withdrawing effects, altering ring conformation and acidity of adjacent protons. Such derivatives may exhibit improved metabolic stability in pharmaceutical applications .

Reactivity and Stability

  • Boc Protection : The Boc group in the parent compound stabilizes the piperidine ring against nucleophilic attack but is susceptible to acidic cleavage (e.g., HCl/MeOH) .
  • Ethoxy-oxoethyl Side Chain : Participates in cyclization reactions; however, steric hindrance from the 3-position limits direct lactam formation, unlike 4-substituted analogs .
  • Fluorinated Derivatives : Enhanced stability against enzymatic degradation makes them attractive for drug discovery but complicates synthetic routes .

Spectroscopic Differentiation

  • Coupling Constants : In bicyclic lactam derivatives (2-1/2-2), coupling constants (³JHH = 10.1 Hz) differ due to conformational rigidity, unlike the parent compound’s flexible side chain .
  • ¹³C NMR Shifts : The oxoacetyl derivative (CAS 518990-24-4) shows distinct carbonyl signals at δ ~200 ppm for the additional ketone, absent in the parent compound .

Biological Activity

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate (CAS: 518990-24-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C14H21NO6, with a molecular weight of 299.32 g/mol. The compound features a piperidine ring, which is a common structure in many bioactive molecules. Its IUPAC name reflects its complex structure, incorporating both ethoxy and oxo functional groups.

PropertyValue
Molecular FormulaC14H21NO6
Molecular Weight299.32 g/mol
CAS Number518990-24-4
Purity95%

Research indicates that compounds containing piperidine structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific mechanisms through which this compound exerts its effects are under investigation but may involve modulation of various biochemical pathways.

  • Inhibition of Enzymatic Activity : Compounds similar to tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine have been shown to inhibit key enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Receptor Interaction : The compound may interact with specific receptors, influencing downstream signaling cascades that regulate cellular functions.

Case Studies and Research Findings

Several studies have explored the biological implications of similar piperidine derivatives:

  • Antitumor Activity : A study demonstrated that piperidine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting angiogenesis . Although specific data on tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine's antitumor activity is limited, the structural similarities suggest potential efficacy.
  • Neuroprotective Effects : Research into related compounds has indicated neuroprotective properties, particularly in models of neurodegenerative diseases . These findings warrant further investigation into the neuroprotective potential of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines . This activity may be relevant for conditions such as arthritis or other inflammatory disorders.

Future Directions

The biological activity of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine warrants further exploration through:

  • In vitro Studies : Detailed studies assessing the compound's effects on various cell lines to elucidate its mechanisms of action.
  • In vivo Studies : Animal models could provide insights into the pharmacokinetics and therapeutic potential of this compound.

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